3-(3-Fluorophenoxy)phenylboronic acid
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Overview
Description
3-(3-Fluorophenoxy)phenylboronic acid is an organoboron compound with the molecular formula C12H10BFO3. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3-fluorophenoxy group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 3-(3-Fluorophenoxy)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like this compound) transfers its organic group to the palladium catalyst . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon-carbon bonds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction conditions are exceptionally mild and tolerant to various functional groups . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenoxy)phenylboronic acid typically involves the reaction of 3-fluorophenol with phenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with halides in the presence of a palladium catalyst to form biaryl compounds.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Boronate Ester Formation: It reacts with diols to form boronate esters, which are reversible and pH-dependent.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronate Esters: Formed through reactions with diols.
Scientific Research Applications
3-(3-Fluorophenoxy)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic Acid: Similar in structure but lacks the phenoxy group, making it less versatile in certain reactions.
4-Fluorophenylboronic Acid: Similar but with the fluorine atom in a different position, affecting its reactivity and binding properties.
3-Formylphenylboronic Acid: Contains a formyl group instead of a fluorophenoxy group, leading to different chemical properties and applications.
Uniqueness
3-(3-Fluorophenoxy)phenylboronic acid is unique due to the presence of both a fluorophenoxy group and a boronic acid group. This combination enhances its reactivity and allows for a broader range of applications, particularly in the formation of complex organic molecules and advanced materials .
Properties
IUPAC Name |
[3-(3-fluorophenoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-10-4-2-6-12(8-10)17-11-5-1-3-9(7-11)13(15)16/h1-8,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFWKTGQSRNYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC(=CC=C2)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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